molecular formula C16H16N6O6S B12831589 2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide

2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide

Cat. No.: B12831589
M. Wt: 420.4 g/mol
InChI Key: DTIFKYXLYSTIHY-UHFFFAOYSA-N
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Description

2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide is a complex organic compound that features both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide and dicyclohexyl carbodiimide . This reaction forms an intermediate, which is then further reacted with other reagents to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable intermediates and derivatives makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H16N6O6S

Molecular Weight

420.4 g/mol

IUPAC Name

2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide

InChI

InChI=1S/C16H16N6O6S/c17-7-15(23)19-9-1-3-13(11(5-9)21(25)26)29-14-4-2-10(20-16(24)8-18)6-12(14)22(27)28/h1-6H,7-8,17-18H2,(H,19,23)(H,20,24)

InChI Key

DTIFKYXLYSTIHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN)[N+](=O)[O-])SC2=C(C=C(C=C2)NC(=O)CN)[N+](=O)[O-]

Origin of Product

United States

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